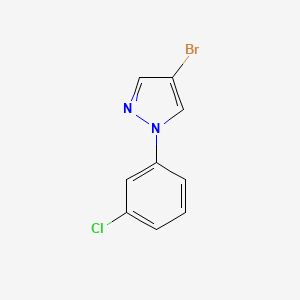

4-Bromo-1-(3-chlorophenyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-1-(3-chlorophenyl)-1H-pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is further substituted with bromine and chlorine atoms on the phenyl ring, which may influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of 4-bromo-1-(3-chlorophenyl)-1H-pyrazole, the synthesis would likely involve a halogenation step to introduce the bromine and chlorine substituents. While the provided papers do not directly describe the synthesis of this specific compound, they do discuss the synthesis of similar compounds. For instance, the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has been reported, which involved testing for antifungal and antitubercular activities . Additionally, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives has been described, indicating the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by X-ray crystallography, as demonstrated by the structural characterization of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides . These compounds exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which are crucial for the stability of the crystal packing. The molecular structure is also influenced by the presence of halogen atoms, as seen in the study of 4-halogenated-1H-pyrazoles, where different halogens lead to different crystal packing motifs .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups and the ability to form hydrogen bonds. The reactivity can be influenced by the substituents on the pyrazole ring. For example, the presence of electron-withdrawing groups such as bromine and chlorine can affect the electrophilic and nucleophilic sites on the molecule . The reactivity of these compounds can be exploited in the synthesis of compounds with potential biological activities, as seen in the synthesis of compounds with analgesic and other activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These methods provide information on the vibrational and electronic structure of the compounds . The presence of halogen atoms can significantly affect these properties, as halogens are known to influence the electronic distribution within the molecule. Theoretical calculations, such as DFT, can complement experimental observations and provide insights into the electronic properties, such as HOMO-LUMO energies and potential sites for chemical reactivity .

properties

IUPAC Name |

4-bromo-1-(3-chlorophenyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-3-1-2-8(11)4-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPPIFVBFATSSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649976 |

Source

|

| Record name | 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(3-chlorophenyl)-1H-pyrazole | |

CAS RN |

957034-94-5 |

Source

|

| Record name | 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.